[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine
Overview
Description
[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine is a complex organic compound that features a sulfonyl group attached to a thiazole ring
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-methoxy-N-1,3-thiazol-5-ylbenzenesulfonamide is tyrosinase , a critical rate-limiting enzyme involved in melanin synthesis . This enzyme is a membrane-bound copper-containing glycoprotein produced only by melanocytic cells .
Mode of Action
5-chloro-2-methoxy-N-1,3-thiazol-5-ylbenzenesulfonamide interacts with its target, tyrosinase, by inhibiting its activity . This compound is a competitive inhibitor, meaning it competes with the substrate for the active site of the enzyme .
Biochemical Pathways
The inhibition of tyrosinase by 5-chloro-2-methoxy-N-1,3-thiazol-5-ylbenzenesulfonamide affects the melanin biosynthetic pathway . The first two steps in this pathway involve the hydroxylation of L-tyrosine to 3,4-dihyroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, these steps are hindered, leading to a reduction in melanin levels .
Result of Action
The inhibition of tyrosinase by 5-chloro-2-methoxy-N-1,3-thiazol-5-ylbenzenesulfonamide results in a decrease in melanin production . This can lead to a reduction in melanin levels in cells treated with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,3-thiazol-5-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of [(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine.
1,3-Thiazol-5-ylamine: Another precursor used in the synthesis.
Sulfonyl-containing thiazoles: Compounds with similar structures and potentially similar properties.
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a thiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1,3-thiazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-8-3-2-7(11)4-9(8)18(14,15)13-10-5-12-6-17-10/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHVLXZCVJKODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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